molecular formula C6H6BF3KN B1465809 Potassium (3-aminophenyl)trifluoroboranuide CAS No. 1160186-73-1

Potassium (3-aminophenyl)trifluoroboranuide

Cat. No.: B1465809
CAS No.: 1160186-73-1
M. Wt: 199.03 g/mol
InChI Key: GOLZDNNXPDXFRS-UHFFFAOYSA-N
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Description

Potassium (3-aminophenyl)trifluoroboranuide is a useful research compound. Its molecular formula is C6H6BF3KN and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Potassium (3-aminophenyl)trifluoroboranuide, with the chemical formula C₆H₆BF₃KN and CAS number 1160186-73-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Weight184.01 g/mol
FormulaC₆H₆BF₃KN
Solubility0.0601 mg/ml
Log P (octanol-water)2.1
BBB PermeabilityYes
ToxicityLow to moderate

This compound is known to participate in various biochemical pathways. Its mechanism of action primarily involves modulation of signaling pathways associated with inflammation and immune responses. The trifluoroborate moiety enhances the compound's reactivity in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing biologically active molecules.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating inflammatory and autoimmune diseases. A notable study highlighted its role as a MTH1 inhibitor , which is significant in the context of cancer therapy due to MTH1's involvement in DNA repair mechanisms .

Case Studies and Research Findings

  • Immunomodulatory Effects : A study published in the Journal of Organic Chemistry demonstrated that this compound could enhance the yield of glutarimide-containing compounds while preserving their structural integrity. This suggests potential applications in developing immunomodulatory drugs .
  • Anti-inflammatory Properties : In vitro studies have shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This positions the compound as a candidate for further exploration in treating autoimmune conditions .
  • Safety Profile : Toxicological assessments indicate that this compound has a low toxicity profile, making it a safer alternative for therapeutic applications compared to traditional chemotherapeutics .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

CompoundBiological ActivityToxicity Level
Potassium (4-aminophenyl)trifluoroborateModerate anti-inflammatory effectsModerate
This compoundStrong immunomodulatory potentialLow

Properties

IUPAC Name

potassium;(3-aminophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3N.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLZDNNXPDXFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160186-73-1
Record name potassium (3-aminophenyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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